

An In-depth Technical Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate*

Cat. No.: B075735

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate**. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a cyclic β -keto ester that serves as a versatile building block in organic synthesis. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₃ S	[1]
Molecular Weight	188.24 g/mol	[1]
Appearance	Solid	[2]
Melting Point	59 °C	N/A
Boiling Point	97-98 °C at 0.1 Torr	N/A
Density	1.202 ± 0.06 g/cm ³ (Predicted)	N/A
pKa	10.43 ± 0.20 (Predicted)	N/A
CAS Number	1198-44-3	[1]
MDL Number	MFCD00040797	[3]

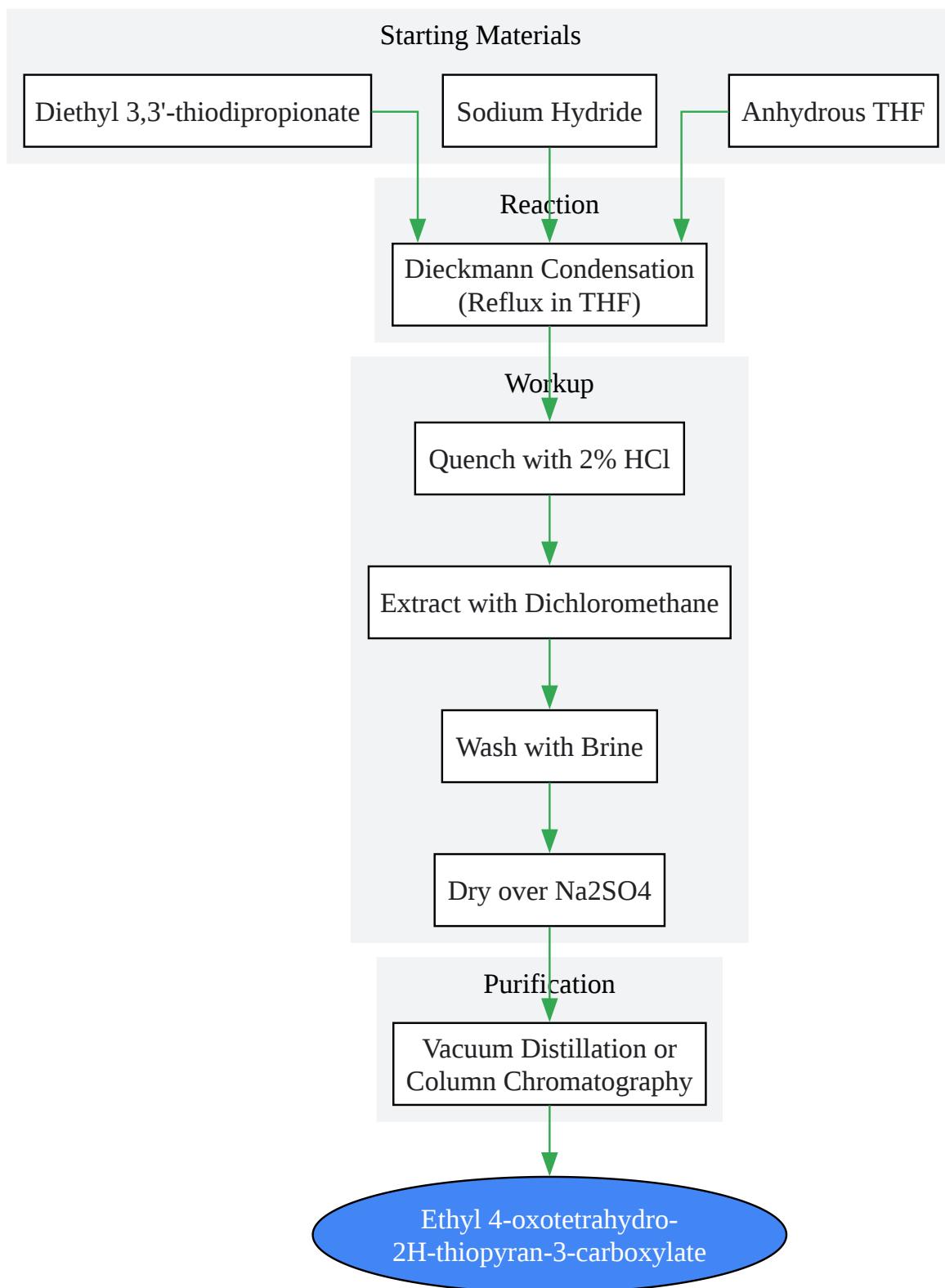
Synthesis

The primary synthetic route to **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** is through an intramolecular Dieckmann condensation of the corresponding diester, diethyl 3,3'-thiodipropionate.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This reaction is a powerful method for the formation of five- and six-membered rings.[\[4\]](#)

Experimental Protocol: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

This protocol is adapted from the synthesis of the analogous methyl ester.

Materials:


- Diethyl 3,3'-thiodipropionate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- 2% Hydrochloric acid (HCl)

- Dichloromethane (CH_2Cl_2)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add sodium hydride (1.0 equivalent).
- Add anhydrous THF to the flask and stir the suspension at room temperature for 10 minutes.
- Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension over approximately 1 hour.
- After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by the slow addition of 2% hydrochloric acid until the pH of the aqueous layer is between 6 and 7.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude product.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

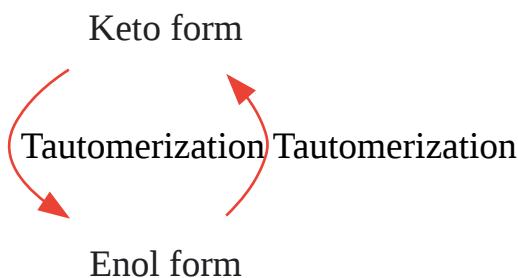
DOT Diagram: Synthesis Workflow

[Click to download full resolution via product page](#)**Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.**

Spectral Data

While experimental spectra for **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** are not readily available in the searched literature, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.[\[9\]](#)[\[10\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the thiopyran ring will appear as multiplets in the region of 2.5-4.0 ppm. Due to keto-enol tautomerism, a signal for the enolic proton may be observed, typically as a broad singlet.
- ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ketone carbonyl (around 200 ppm), the ester carbonyl (around 170 ppm), the carbons of the ethyl group (around 60 ppm and 14 ppm), and the carbons of the thiopyran ring.
- IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹. C-H and C-O stretching bands will also be present.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other fragments from the thiopyran ring.

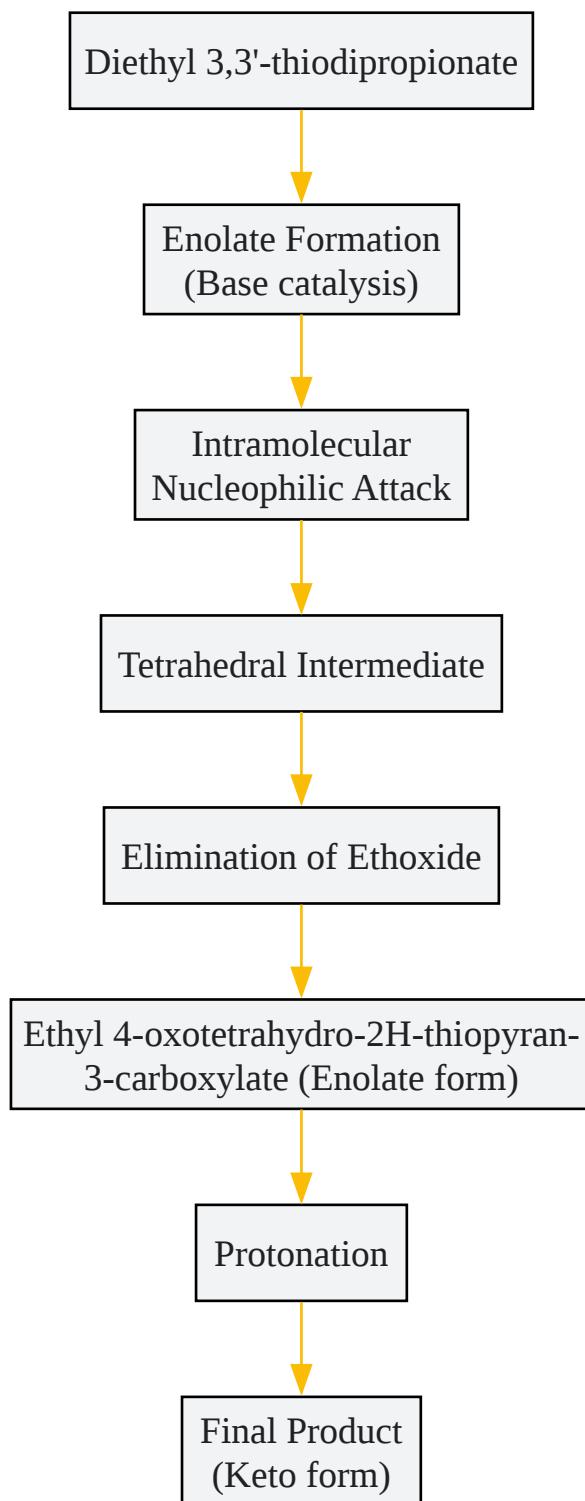

Reactivity

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a β -keto ester, and its reactivity is dictated by the presence of the ketone, ester, and the acidic α -proton.

Keto-Enol Tautomerism

Like other β -dicarbonyl compounds, **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as the solvent and temperature.

DOT Diagram: Keto-Enol Tautomerism


[Click to download full resolution via product page](#)

Equilibrium between keto and enol tautomers.

Dieckmann Condensation Mechanism

The synthesis of this compound is a prime example of the Dieckmann condensation. The mechanism involves the formation of an enolate from the starting diester, followed by an intramolecular nucleophilic attack to form the cyclic β -keto ester.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

DOT Diagram: Dieckmann Condensation Mechanism

[Click to download full resolution via product page](#)

Simplified mechanism of the Dieckmann Condensation.

Safety and Handling

Hazard Statements:[\[1\]](#)[\[2\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Statements:[\[1\]](#)[\[2\]](#)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

- Use in a well-ventilated area.[\[11\]](#)
- Avoid contact with skin, eyes, and clothing.[\[11\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[12\]](#)
- Wash hands thoroughly after handling.[\[11\]](#)

Storage:

- Keep in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#)
- Store at room temperature.[\[3\]](#)

Disposal:

- Dispose of contents/container to an approved waste disposal plant.[\[11\]](#)
- Follow all federal, state, and local regulations for chemical waste disposal.

Applications

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a valuable intermediate in the synthesis of various heterocyclic compounds.[\[3\]](#) Its functional groups allow for a variety of chemical transformations, making it a useful starting material for the development of novel pharmaceuticals and agrochemicals.[\[3\]](#) The thiopyran ring is a structural motif found in some biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1198-44-3|Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1198-44-3 Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate AKSci 3434AA [aksci.com]
- 3. Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate [myskinrecipes.com]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. rsc.org [rsc.org]
- 10. banglajol.info [banglajol.info]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b075735#ethyl-4-oxotetrahydro-2h-thiopyran-3-carboxylate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com